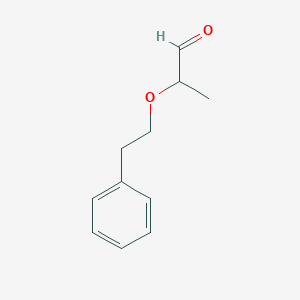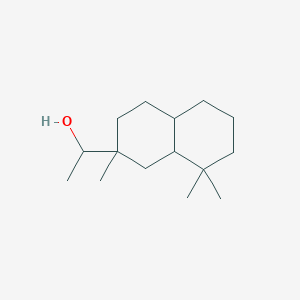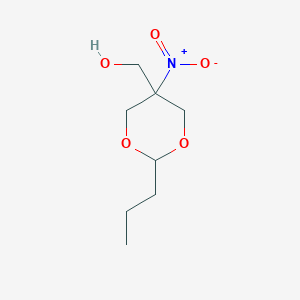
4-Cyano-5-phenyl-1H-pyrazole-3-diazonium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Cyano-5-phenyl-1H-pyrazole-3-diazonium chloride is a diazonium salt derived from pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyano-5-phenyl-1H-pyrazole-3-diazonium chloride typically involves the diazotization of 4-cyano-5-phenyl-1H-pyrazole. This process can be carried out by treating the corresponding amine with nitrous acid in the presence of hydrochloric acid. The reaction conditions generally require low temperatures to stabilize the diazonium salt formed.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature and pH, is crucial to prevent decomposition of the diazonium salt.
Analyse Des Réactions Chimiques
Types of Reactions
4-Cyano-5-phenyl-1H-pyrazole-3-diazonium chloride undergoes various types of reactions, including:
Substitution Reactions: The diazonium group can be replaced by other nucleophiles, such as halides, hydroxides, or cyanides.
Coupling Reactions: It can couple with phenols or aromatic amines to form azo compounds.
Reduction Reactions: The diazonium group can be reduced to form the corresponding hydrazine derivative.
Common Reagents and Conditions
Substitution Reactions: Common reagents include potassium iodide, copper(I) chloride, and sodium hydroxide.
Coupling Reactions: Typically carried out in alkaline conditions using sodium hydroxide or potassium carbonate.
Reduction Reactions: Sodium sulfite or stannous chloride are often used as reducing agents.
Major Products Formed
Substitution Reactions: Products include 4-cyano-5-phenyl-1H-pyrazole derivatives with various substituents.
Coupling Reactions:
Reduction Reactions: Hydrazine derivatives that can be further utilized in organic synthesis.
Applications De Recherche Scientifique
4-Cyano-5-phenyl-1H-pyrazole-3-diazonium chloride has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Investigated for its role in the synthesis of pharmaceutical agents.
Industry: Utilized in the production of dyes, pigments, and other materials.
Mécanisme D'action
The mechanism of action of 4-Cyano-5-phenyl-1H-pyrazole-3-diazonium chloride involves the formation of reactive intermediates, such as aryl radicals or cations, which can undergo further chemical transformations. The diazonium group is highly reactive and can participate in various electrophilic substitution reactions, leading to the formation of new chemical bonds.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Cyano-1H-pyrazole: Lacks the diazonium group but shares the cyano and pyrazole moieties.
5-Phenyl-1H-pyrazole: Similar structure but without the cyano and diazonium groups.
4-Cyano-5-phenyl-1H-pyrazole: Similar but without the diazonium group.
Uniqueness
4-Cyano-5-phenyl-1H-pyrazole-3-diazonium chloride is unique due to the presence of both the cyano and diazonium groups, which confer distinct reactivity and potential for diverse chemical transformations. This makes it a valuable intermediate in organic synthesis and various industrial applications.
Propriétés
| 91099-37-5 | |
Formule moléculaire |
C10H6ClN5 |
Poids moléculaire |
231.64 g/mol |
Nom IUPAC |
4-cyano-5-phenyl-1H-pyrazole-3-diazonium;chloride |
InChI |
InChI=1S/C10H6N5.ClH/c11-6-8-9(14-15-10(8)13-12)7-4-2-1-3-5-7;/h1-5H,(H,14,15);1H/q+1;/p-1 |
Clé InChI |
DLAIIXBEBILUDT-UHFFFAOYSA-M |
SMILES canonique |
C1=CC=C(C=C1)C2=C(C(=NN2)[N+]#N)C#N.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![7-Chloro-2-methylpyrazolo[5,1-b]quinazolin-9(1H)-one](/img/structure/B14361048.png)
![5-[(Methanesulfonyl)(methyl)amino]-2-methoxy-N-phenylbenzamide](/img/structure/B14361052.png)
![1-[(1,3-Benzothiazol-2-yl)sulfanyl]-2,2,6,6-tetramethylpiperidin-4-one](/img/structure/B14361055.png)

![[4-(4-Propylcyclohexyl)cyclohexen-1-yl]benzene](/img/structure/B14361063.png)
![1-Cyclohexyl-4-[4-(dimethylamino)benzyl]pyrrolidin-3-ol](/img/structure/B14361068.png)



